Cas no 1704067-02-6 ((3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid)

(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid 化学的及び物理的性質
名前と識別子
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- (3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid
- AM88317
- (3-(t-Butoxymethyl)-4-fluorophenyl)boronic acid
- {3-[(tert-butoxy)methyl]-4-fluorophenyl}boronic acid
- 3-(TERT-BUTOXYMETHYL)-4-FLUOROPHENYLBORONIC ACID
- (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid
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- MDL: MFCD28384220
- インチ: 1S/C11H16BFO3/c1-11(2,3)16-7-8-6-9(12(14)15)4-5-10(8)13/h4-6,14-15H,7H2,1-3H3
- InChIKey: FHQNNKDHTRPIPU-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(B(O)O)C=C1COC(C)(C)C
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 218
- トポロジー分子極性表面積: 49.7
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM211227-5g |
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid |
1704067-02-6 | 95% | 5g |
$1239 | 2022-09-02 | |
TRC | T122240-250mg |
(3-(tert-Butoxymethyl)-4-fluorophenyl)boronic acid |
1704067-02-6 | 250mg |
$ 380.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D626282-1g |
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid |
1704067-02-6 | 97% | 1g |
$1359 | 2024-05-24 | |
Matrix Scientific | 148113-1g |
(3-(tert-Butoxymethyl)-4-fluorophenyl)boronic acid, 95% |
1704067-02-6 | 95% | 1g |
$552.00 | 2023-09-10 | |
Chemenu | CM211227-1g |
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid |
1704067-02-6 | 95% | 1g |
$556 | 2022-09-02 | |
Chemenu | CM211227-250mg |
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid |
1704067-02-6 | 95% | 250mg |
$223 | 2022-09-02 | |
A2B Chem LLC | AF01699-100mg |
3-(tert-butoxyMethyl)-4-fluorophenylboronic acid |
1704067-02-6 | 95% | 100mg |
$155.00 | 2024-04-20 | |
Aaron | AR00ARYN-250mg |
3-(tert-butoxyMethyl)-4-fluorophenylboronic acid |
1704067-02-6 | 95% | 250mg |
$243.00 | 2025-01-23 | |
eNovation Chemicals LLC | D626282-1g |
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid |
1704067-02-6 | 97% | 1g |
$1359 | 2025-02-25 | |
Chemenu | CM211227-100mg |
(3-(tert-butoxymethyl)-4-fluorophenyl)boronic acid |
1704067-02-6 | 95% | 100mg |
$120 | 2022-09-02 |
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acidに関する追加情報
The Comprehensive Overview of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic Acid (CAS No. 1704067-02-6)
(3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid, identified by the CAS registry number 1704067-02-6, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a boronic acid group with a fluorinated aromatic ring and a tert-butoxymethyl substituent. The combination of these functional groups makes it an invaluable building block in modern chemical research.
The synthesis of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid typically involves multi-step reactions, often employing Suzuki-Miyaura coupling as a key methodology. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and enhancing the scalability of this compound. Its ability to undergo cross-coupling reactions has made it a cornerstone in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.
In the realm of drug discovery, (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid has been utilized as a precursor for designing bioactive molecules targeting various therapeutic areas. For instance, researchers have explored its potential in developing inhibitors for kinase enzymes, which are implicated in cancer progression. The fluorinated aromatic ring contributes to the compound's lipophilicity, enhancing its ability to penetrate cellular membranes and interact with target proteins.
Beyond pharmaceutical applications, this compound has found utility in materials science, particularly in the synthesis of advanced polymers and optoelectronic materials. The boronic acid group facilitates polymerization reactions under mild conditions, leading to the creation of high-performance materials with tailored properties. Recent studies have demonstrated its role in developing stimuli-responsive polymers that exhibit reversible changes in their physical properties upon exposure to external stimuli such as light or temperature.
The structural versatility of (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid also extends to its application in click chemistry and other modular assembly strategies. Its ability to participate in multiple reaction pathways makes it an ideal candidate for combinatorial library synthesis, enabling rapid exploration of chemical space for drug discovery purposes.
From an environmental standpoint, researchers have investigated the biodegradation pathways of this compound to assess its ecological impact. Studies suggest that under aerobic conditions, the compound undergoes microbial degradation through oxidative cleavage of the tert-butoxymethyl group, leading to the formation of less complex intermediates that are readily assimilated by microbial communities.
In conclusion, (3-(Tert-butoxymethyl)-4-fluorophenyl)boronic acid (CAS No. 1704067-02-6) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. Its continued exploration will undoubtedly yield new insights into its potential uses, further solidifying its position as a key compound in contemporary chemical research.
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